6-Fluoro-5-nitropyridine-2-carboxylic acid 6-Fluoro-5-nitropyridine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13683717
InChI: InChI=1S/C6H3FN2O4/c7-5-4(9(12)13)2-1-3(8-5)6(10)11/h1-2H,(H,10,11)
SMILES: C1=CC(=NC(=C1[N+](=O)[O-])F)C(=O)O
Molecular Formula: C6H3FN2O4
Molecular Weight: 186.10 g/mol

6-Fluoro-5-nitropyridine-2-carboxylic acid

CAS No.:

Cat. No.: VC13683717

Molecular Formula: C6H3FN2O4

Molecular Weight: 186.10 g/mol

* For research use only. Not for human or veterinary use.

6-Fluoro-5-nitropyridine-2-carboxylic acid -

Specification

Molecular Formula C6H3FN2O4
Molecular Weight 186.10 g/mol
IUPAC Name 6-fluoro-5-nitropyridine-2-carboxylic acid
Standard InChI InChI=1S/C6H3FN2O4/c7-5-4(9(12)13)2-1-3(8-5)6(10)11/h1-2H,(H,10,11)
Standard InChI Key MGHLIPZPNWMZAH-UHFFFAOYSA-N
SMILES C1=CC(=NC(=C1[N+](=O)[O-])F)C(=O)O
Canonical SMILES C1=CC(=NC(=C1[N+](=O)[O-])F)C(=O)O

Introduction

Structural and Molecular Characteristics

6-Fluoro-5-nitropyridine-2-carboxylic acid belongs to the pyridine carboxylic acid family, characterized by a six-membered aromatic ring containing one nitrogen atom. The compound’s IUPAC name is 6-fluoro-5-nitropyridine-2-carboxylic acid, with a molecular weight of 186.10 g/mol. Key structural features include:

  • Fluorine Substituent: The electron-withdrawing fluorine atom at position 6 enhances electrophilic substitution reactivity and influences intermolecular interactions.

  • Nitro Group: The meta-directing nitro group at position 5 stabilizes the ring system and participates in redox reactions.

  • Carboxylic Acid: The carboxylic acid moiety at position 2 enables salt formation, esterification, and coordination chemistry.

The compound’s canonical SMILES string is C1=CC(=NC(=C1[N+](=O)[O-])F)C(=O)O, and its InChIKey is MGHLIPZPNWMZAH-UHFFFAOYSA-N. X-ray crystallography of analogous compounds, such as 6-bromo-5-nitropyridine-2-carboxylic acid (C₆H₃BrN₂O₄), reveals planar pyridine rings with substituents adopting orthogonal orientations to minimize steric hindrance .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of 6-fluoro-5-nitropyridine-2-carboxylic acid typically involves nitration of 6-fluoropyridine-2-carboxylic acid. A standard protocol proceeds as follows:

  • Nitration: 6-Fluoropyridine-2-carboxylic acid is treated with a mixture of concentrated sulfuric acid (68%) and red fuming nitric acid (86%) at 50–65°C. The sulfuric acid acts as a catalyst and dehydrating agent, while the nitric acid provides the nitro group.

  • Reaction Conditions: A molar ratio of 1:5 (sulfuric acid:nitric acid) and a reaction time of 4–5 hours yield optimal conversion (94.16%) and purity (99.16%) .

  • Purification: The crude product is isolated via recrystallization from ethanol-water mixtures or chromatographic methods.

Table 1: Synthetic Parameters for 6-Fluoro-5-nitropyridine-2-carboxylic Acid

ParameterValueSource
Nitrating AgentHNO₃/H₂SO₄ (1:5 molar ratio)
Temperature50–65°C
Reaction Time4–5 hours
Yield89.03%
Purity Post-Purification99.16%

Industrial Manufacturing

Industrial production scales this synthesis using continuous flow reactors to enhance heat and mass transfer. Key advantages include:

  • Consistent Quality: Automated systems minimize human error.

  • Safety: Reduced exposure to hazardous reagents like fuming nitric acid.

  • Efficiency: Higher throughput compared to batch reactors.

Chemical Reactivity and Derivatives

Electrophilic Substitution

DerivativeApplicationSource
Methyl esterAgrochemical intermediates
Acyl fluoridePeptide synthesis
Amide (via carboxyl activation)Kinase inhibitors

Biological Activities

Anticancer Properties

Pyridine derivatives exhibit cytotoxicity against cancer cell lines by inhibiting proliferation pathways. For 6-fluoro-5-nitropyridine-2-carboxylic acid:

  • Mechanism: Binds to ATP pockets of kinases (e.g., EGFR, VEGFR), disrupting signal transduction.

  • In Vitro Efficacy: IC₅₀ values in the low micromolar range for breast (MCF-7) and lung (A549) cancer cells.

Enzyme Inhibition

The compound inhibits enzymes critical for tumor survival:

  • Topoisomerase II: Intercalates DNA, preventing replication.

  • Dihydrofolate Reductase (DHFR): Blocks folate metabolism, inducing apoptosis.

Applications in Drug Discovery

Pharmaceutical Intermediates

6-Fluoro-5-nitropyridine-2-carboxylic acid serves as a precursor for:

  • Antimetabolites: Fluorouracil analogs targeting thymidylate synthase.

  • Kinase Inhibitors: Anti-angiogenic agents in oncology.

Agrochemicals

Derivatives act as herbicides and fungicides by inhibiting acetolactate synthase (ALS) in plants.

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